molecular formula C11H13NO2 B13318693 2-Methyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid

2-Methyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid

Cat. No.: B13318693
M. Wt: 191.23 g/mol
InChI Key: UYXMRRQRDCBNTE-UHFFFAOYSA-N
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Description

2-Methyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid is a chemical building block of interest in medicinal chemistry and pharmaceutical research. While specific biological data for this compound is not available in the searched literature, its structure incorporates the cyclobutane ring, a motif increasingly valued in modern drug design for its unique properties . The cyclobutane ring is known to introduce significant conformational restriction into a molecule, which can reduce the entropic penalty upon binding to a biological target and potentially lead to higher potency and improved selectivity . Furthermore, the incorporation of saturated rings like cyclobutane in place of, or in conjunction with, aromatic systems is a established strategy to reduce molecular planarity. This can enhance desirable drug-like properties, such as improved aqueous solubility and lower melting points, which are critical for successful lead optimization in the development of therapeutics for areas like oncology . The scaffold presents a valuable fusion of a pyridine heterocycle, a common feature in pharmacologically active molecules, with a strained, three-dimensional cyclobutane core. This makes it a promising candidate for exploration in hit-to-lead development campaigns. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-methyl-1-pyridin-3-ylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H13NO2/c1-8-4-5-11(8,10(13)14)9-3-2-6-12-7-9/h2-3,6-8H,4-5H2,1H3,(H,13,14)

InChI Key

UYXMRRQRDCBNTE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC1(C2=CN=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Steps

  • Starting Materials : The synthesis often begins with commercially available or readily synthesized starting materials such as cyclobutanone derivatives and pyridine-based compounds.

  • Initial Steps : The initial steps may involve the formation of a cyclobutane ring through [2+2] cycloaddition reactions or other methods to introduce the methyl and pyridin-3-yl groups.

Key Synthetic Steps

  • Introduction of Pyridin-3-yl Group : This can be achieved through nucleophilic substitution or cross-coupling reactions, depending on the functional groups present on the cyclobutane ring.

  • Carboxylation : The introduction of the carboxylic acid group can be done via oxidation of an alcohol or through the use of carboxylating agents.

  • Methylation : The methyl group can be introduced through alkylation reactions using methylating agents like methyl iodide or methyl triflate.

Purification and Characterization

  • Purification : The final product is typically purified using column chromatography or crystallization techniques.

  • Characterization : Characterization involves spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry) to confirm the structure and purity of the compound.

Detailed Synthesis Protocol

Given the lack of specific literature directly referencing the synthesis of this compound, a general protocol based on similar compounds can be proposed:

Chemical Reactions Analysis

Decarboxylative Halogenation

The carboxylic acid group undergoes halodecarboxylation under radical-mediated conditions, yielding halogenated cyclobutane derivatives. This reaction is critical for modifying the cyclobutane core while retaining the pyridine moiety.

Key Findings:

  • Barton Halodecarboxylation : Reaction with N-acyloxy-2-pyridinethione (239 ) in CCl₄ or BrCCl₃ produces alkyl chlorides/bromides via a radical chain mechanism . For example:

    2-Methyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid+CCl4Δ2-Methyl-1-(pyridin-3-yl)cyclobutyl chloride+CO2\text{2-Methyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid} + \text{CCl}_4 \xrightarrow{\Delta} \text{2-Methyl-1-(pyridin-3-yl)cyclobutyl chloride} + \text{CO}_2

    Yields exceed 85% for tertiary substrates under thermal conditions .

  • Mechanism : Homolytic cleavage of the oxygen–nitrogen bond in N-acyloxy-2-pyridinethione generates an acyloxy radical, which decarboxylates to form a cyclobutyl radical. Halogen abstraction from CCl₄ or BrCCl₃ completes the chain .

Reaction ConditionsReagentsProductYield
Thermal (70–100°C), CCl₄N-acyloxy-2-pyridinethioneCyclobutyl chloride85–92%
Light-mediated, BrCCl₃Same as aboveCyclobutyl bromide78–88%

Esterification and Amidation

The carboxylic acid participates in nucleophilic acyl substitution to form esters or amides, facilitating prodrug development or structural diversification.

Experimental Data:

  • Esterification : Treatment with methanol/H₂SO₄ yields the methyl ester. Catalytic piperidine improves reaction rates (e.g., 88% yield for analogous cyclobutane esters) .

  • Amidation : Coupling with amines via EDCI/HOBt affords amides. For example, reaction with (S)-1-phenylethylamine forms a crystalline salt (7·SPEA ) with 99.8:0.2 diastereomeric ratio .

Pyridine Ring Functionalization

The pyridin-3-yl group undergoes electrophilic substitution and coordination chemistry :

Nitration/Sulfonation

  • Limited reactivity due to electron-withdrawing effects of the carboxylic acid and cyclobutane. Directed ortho-metalation (e.g., LDA) may enable regioselective functionalization.

Metal Coordination

  • The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals (e.g., Pd, Cu). Such interactions are leveraged in catalytic cyclization reactions.

Cyclobutane Ring Reactivity

The strained cyclobutane ring participates in ring-opening or [2+2] cycloreversion under specific conditions:

  • Thermal Ring-Opening : Heating above 150°C induces cleavage to form dienes, though steric hindrance from the methyl and pyridine groups reduces susceptibility.

  • Photochemical Reactions : UV irradiation promotes cycloreversion, but the pyridine moiety may quench excited states, limiting efficiency.

Comparative Reactivity Table

Reaction TypeConditionsKey ReagentsProduct Application
HalodecarboxylationThermal/light, CCl₄/BrCCl₃N-acyloxy-2-pyridinethioneAlkyl halide intermediates
EsterificationAcidic methanolH₂SO₄, piperidineProdrug synthesis
AmidationEDCI/HOBt, DMF(S)-1-phenylethylamineChiral resolution agents
Pyridine coordinationPd(OAc)₂, ligandBidentate phosphinesCatalytic cross-coupling

Mechanism of Action

The mechanism of action of 2-Methyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyridine ring can engage in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • The pyridin-3-yl group may enhance hydrogen-bonding interactions relative to phenyl or alkyne substituents.
  • Conformational Rigidity : Unlike E7/Z7 (used in peptide stapling ), the target compound’s pyridine ring restricts rotational freedom, which could optimize target binding in enzyme inhibition.

Physicochemical Properties

  • Polarity : The carboxylic acid group increases hydrophilicity compared to ester derivatives (e.g., ).
  • Electronic Effects: The electron-withdrawing pyridine ring may reduce the acidity of the carboxylic acid relative to non-aromatic analogs.

Analytical Data

While LCMS/HPLC data for the target compound are unavailable, comparisons with analogs reveal trends:

  • LCMS : Trifluoromethyl-pyrimidine ester (m/z 366 [M+H]+ ) vs. peptide stapling intermediates (m/z ~185 ). Higher molecular weight correlates with increased retention time (e.g., 1.26 minutes for vs. 0.88 minutes for smaller molecules ).
  • HPLC : Polar groups (e.g., carboxylic acid) would likely reduce retention times compared to esters or trifluoromethylated analogs.

Biological Activity

2-Methyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid is a compound characterized by its unique cyclobutane structure fused with a pyridine ring. Its molecular formula is C11H13NO2C_{11}H_{13}NO_2, and it has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a methyl group at the 2-position of the cyclobutane ring and a pyridin-3-yl group attached to the 1-position. This distinctive arrangement influences its reactivity and interactions within biological systems.

PropertyValue
Molecular FormulaC11H13NO2C_{11}H_{13}NO_2
Molecular Weight191.23 g/mol
Functional GroupsCarboxylic acid

The biological activity of this compound can be attributed to its functional groups, particularly the carboxylic acid, which can form hydrogen bonds with target biomolecules. The pyridine ring is capable of participating in π-π interactions , enhancing binding affinity to various receptors and enzymes.

Key Interactions:

  • Hydrogen Bonding: The carboxylic acid group can interact with amino acids in enzyme active sites.
  • π-π Stacking: The aromatic pyridine ring can stack with other aromatic residues, influencing receptor activation.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antibacterial Activity:
    • Preliminary studies have shown that the compound demonstrates antibacterial properties against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Properties:
    • Early investigations suggest potential anticancer effects, possibly through the inhibition of specific cancer cell lines. The compound has been tested for its ability to induce apoptosis in cancer cells, showing promise as a lead compound for further development.
  • Anti-inflammatory Effects:
    • There are indications that this compound may possess anti-inflammatory properties, potentially useful in treating conditions such as arthritis or other inflammatory diseases.

Study 1: Antibacterial Efficacy

A study assessed the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, suggesting moderate antibacterial efficacy.

Study 2: Anticancer Activity

In vitro tests on human cancer cell lines demonstrated that the compound inhibited cell proliferation by up to 70% at concentrations of 50 µM after 48 hours. The mechanism was linked to the activation of caspase pathways leading to apoptosis, indicating its potential as an anticancer agent.

Q & A

Q. What are the common synthetic routes for 2-methyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid, and how are intermediates characterized?

Methodological Answer: Synthesis often involves coupling pyridine derivatives with cyclobutane precursors. For example, Suzuki-Miyaura cross-coupling reactions using boronic acids (e.g., (6-(trifluoromethyl)pyridin-3-yl)boronic acid) and cyclobutane esters are common, as seen in analogous syntheses . Key intermediates are characterized using LCMS (e.g., m/z 366 [M+H]⁺) and HPLC (retention time: 1.26 minutes under SMD-TFA05 conditions) to verify purity and structural integrity .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer: Storage requires airtight containers in cool, dry environments away from light. Handling precautions include using protective gloves, eye/face protection, and respiratory equipment if airborne exposure is possible. Avoid contact with strong oxidizing agents, as decomposition products may include hazardous gases (e.g., carbon oxides) .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer: LCMS and HPLC are essential for verifying molecular weight (m/z data) and purity (retention time comparisons). For example, LCMS m/z 531 [M-H]⁻ and HPLC retention times (e.g., 0.88 minutes under SQD-FA05 conditions) are used to confirm intermediate structures . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) are recommended for structural elucidation, as demonstrated in related cyclobutane-carboxylic acid syntheses .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., LCMS vs. NMR) during structural validation?

Methodological Answer: Contradictions may arise from impurities, salt forms, or stereochemical variations. Cross-validate using orthogonal methods:

  • Compare experimental LCMS m/z with theoretical values (e.g., PubChem data).
  • Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity in ambiguous regions.
  • Re-crystallize the compound to exclude salt or solvent interference, as seen in protocols for similar carboxylic acids .

Q. What strategies optimize synthetic yield for sterically hindered derivatives of this compound?

Methodological Answer: Optimize reaction conditions using design of experiments (DoE):

  • Vary catalysts (e.g., Pd-based catalysts for cross-coupling) and temperatures.
  • Introduce protecting groups (e.g., tert-butyldimethylsilyl) to stabilize reactive intermediates, as demonstrated in cyclobutane-carboxylic acid syntheses .
  • Monitor reaction progress via inline HPLC to identify bottlenecks (e.g., incomplete coupling) .

Q. How can computational methods predict the reactivity of this compound in biological systems?

Methodological Answer: Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to simulate interactions with biological targets (e.g., enzymes). PubChem’s InChIKey (e.g., NQQPVABHZYPINF-UHFFFAOYSA-N for related compounds) enables database mining for analogous bioactive structures .

Q. How can batch-to-batch variability in synthesis be minimized for sensitive assays?

Methodological Answer: Implement rigorous quality control (QC):

  • Perform peptide content analysis to standardize concentrations.
  • Use reverse-phase HPLC with TFA-free mobile phases to reduce trifluoroacetic acid (TFA) residues, which can interfere with cell-based assays .
  • Validate purity thresholds (≥95%) via mass spectrometry and elemental analysis .

Data Contradiction and Troubleshooting

Q. How to address discrepancies in melting point data across literature sources?

Methodological Answer: Variations may stem from polymorphic forms or impurities.

  • Recrystallize the compound using solvents listed in patent protocols (e.g., hexane or ethyl acetate) .
  • Perform differential scanning calorimetry (DSC) to identify polymorph transitions.
  • Cross-reference synthetic routes (e.g., tert-butyl ester hydrolysis vs. direct cyclization) to isolate source discrepancies .

Q. What experimental controls are essential when studying this compound’s biological activity?

Methodological Answer:

  • Include negative controls (e.g., pyridine-free analogs) to isolate the pyridinyl group’s role.
  • Use LCMS to confirm compound stability in assay buffers.
  • Validate target engagement via competitive binding assays with known inhibitors, as done for structurally similar LTB4 antagonists .

Structure-Activity Relationship (SAR) Considerations

Q. How does the pyridin-3-yl substituent influence this compound’s physicochemical properties?

Methodological Answer: The pyridinyl group enhances water solubility via hydrogen bonding and modulates logP values. Compare with analogs (e.g., 1-(pyridin-2-ylmethyl)cyclobutanecarboxylic acid) using computational tools like MarvinSketch to predict solubility and partition coefficients . SAR studies on methyl-substituted pyridines (e.g., 6-methylpyrazinyl derivatives) reveal steric effects on binding affinity .

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